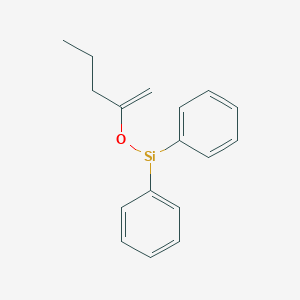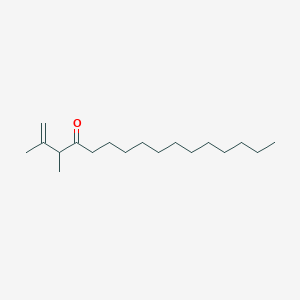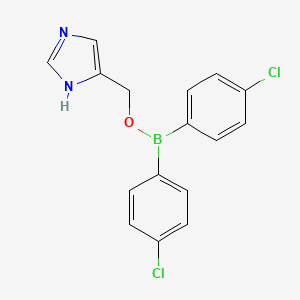
L-Threonyl-L-valyl-L-isoleucyl-L-valyl-L-isoleucine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Threonyl-L-valyl-L-isoleucyl-L-valyl-L-isoleucine is a peptide composed of five amino acids: L-threonine, L-valine, L-isoleucine, L-valine, and L-isoleucine. This compound is part of the broader class of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in biological processes and have various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-valyl-L-isoleucyl-L-valyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity.
Análisis De Reacciones Químicas
Types of Reactions
L-Threonyl-L-valyl-L-isoleucyl-L-valyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the side chains of amino acids like threonine and valine.
Reduction: Peptide bonds are generally stable, but specific conditions can lead to reduction reactions.
Substitution: Amino acid residues can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Conditions vary depending on the desired substitution, but reagents like N-hydroxysuccinimide (NHS) esters are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups into the peptide chain.
Aplicaciones Científicas De Investigación
L-Threonyl-L-valyl-L-isoleucyl-L-valyl-L-isoleucine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and reactions.
Biology: It serves as a tool to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: Peptides like this one are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of peptide-based materials and as a component in various biochemical assays.
Mecanismo De Acción
The mechanism of action of L-Threonyl-L-valyl-L-isoleucyl-L-valyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
L-Methionyl-L-threonyl-L-glutamine: Another peptide with different amino acid composition.
Semaglutide: A peptide used in the treatment of type 2 diabetes, composed of a linear sequence of 31 amino acids.
L-alanyl-L-glutamine dipeptide: A dipeptide with distinct functional properties.
Uniqueness
L-Threonyl-L-valyl-L-isoleucyl-L-valyl-L-isoleucine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional characteristics. Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it a versatile tool in research and potential therapeutic applications.
Propiedades
Número CAS |
855792-53-9 |
|---|---|
Fórmula molecular |
C26H49N5O7 |
Peso molecular |
543.7 g/mol |
Nombre IUPAC |
(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C26H49N5O7/c1-10-14(7)20(30-23(34)18(12(3)4)28-22(33)17(27)16(9)32)25(36)29-19(13(5)6)24(35)31-21(26(37)38)15(8)11-2/h12-21,32H,10-11,27H2,1-9H3,(H,28,33)(H,29,36)(H,30,34)(H,31,35)(H,37,38)/t14-,15-,16+,17-,18-,19-,20-,21-/m0/s1 |
Clave InChI |
AGWICYIKYVZDMD-FJCZRMHDSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)O)N |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Hydroxy-N~2~-{3-[methyl(phenyl)amino]propyl}glycinamide](/img/structure/B14192424.png)
![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)






![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)




